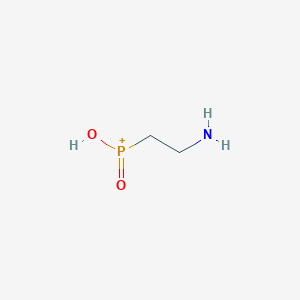

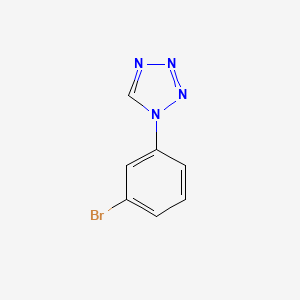

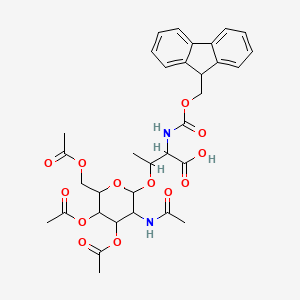

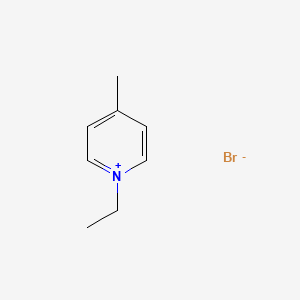

![molecular formula C8H11N3O B1340031 7-甲基-5,6,7,8-四氢咪唑并[1,2-a]嘧啶-2-甲醛 CAS No. 623564-20-5](/img/structure/B1340031.png)

7-甲基-5,6,7,8-四氢咪唑并[1,2-a]嘧啶-2-甲醛

描述

The compound 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde is a derivative of imidazopyrazine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of closely related compounds, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, involves a sequence of reductive amination, chlorination, and cyclization, starting from 4-imidazole carboxaldehyde and 2-benzyl aminoethanol, with an overall yield of 53% . The effects of solvent and base on the cyclization reaction were examined to optimize the reaction conditions. This information suggests that a similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to introduce the aldehyde group at the appropriate position.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H, 13C NMR, and Mass Spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents and the overall molecular framework. For 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde, similar analytical methods would be employed to ensure the correct structure has been obtained.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde, they do describe the reactivity of similar heterocyclic compounds. For instance, the condensation reactions and subsequent transformations of triazolopyrimidines indicate that the subject compound may also undergo various chemical reactions, such as condensation with amines or hydrazines, to form new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be similar to those of its analogs, such as solubility in common organic solvents, melting points, and stability under different conditions. These properties are essential for the practical handling of the compound and its use in further chemical reactions. The papers provided do not offer specific data on these properties for the compound of interest, but such information would typically be determined empirically through experimentation.

科学研究应用

合成与优化

7-甲基-5,6,7,8-四氢咪唑并[1,2-a]嘧啶-2-甲醛及其相关化合物已通过多种方法合成,展示了该化合物在有机合成中的多功能性。滕大伟(2012)探索了 7-苄基-5,6,7,8-四氢咪唑并[1,5-a]嘧啶的合成,重点研究了溶剂和碱对环化反应的影响,优化了条件以提高产率 (滕大伟,2012)。同样,Darapaneni Chandra Mohan、Sadu Nageswara Rao 和 S. Adimurthy(2013)报道了咪唑并[1,2-a]吡啶的水介导合成,包括咪唑并[1,2-a]嘧啶衍生物,重点介绍了一种在环境友好的条件下产生这些化合物的无催化剂方法 (Darapaneni Chandra Mohan 等人,2013)。

抗菌和抗癌活性

J. Rani 等人(2017)的一项研究合成了一系列新型四氢咪唑并[1,2-a]嘧啶衍生物,对各种菌株表现出显着的抗菌活性,并对人乳腺癌细胞系表现出有效的抗癌活性 (J. Rani 等人,2017)。这表明 7-甲基-5,6,7,8-四氢咪唑并[1,2-a]嘧啶-2-甲醛衍生物在开发新的治疗剂方面具有潜力。

抗增殖特性

D. Ashok 等人(2020)重点介绍了基于 1,2,3-三唑的吡唑醛及其苯并咪唑衍生物的合成,并评估了它们对癌细胞系的抗增殖活性。化合物表现出有效的活性,表明这些衍生物在癌症研究中具有前景 (D. Ashok 等人,2020)。

未来方向

作用机制

Target of Action

The primary targets of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde are currently unknown. The compound is structurally similar to other tetrahydroimidazo[1,2-a]pyrazine derivatives

Mode of Action

It’s worth noting that the mode of action of a compound is typically determined by its interaction with its targets, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde’s action are currently unknown. These effects are typically observed as changes in cellular function or phenotype following the compound’s interaction with its targets .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets and its overall stability . .

属性

IUPAC Name |

7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-2-3-11-4-7(6-12)9-8(11)5-10/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXOMJBYPJJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C=C(N=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474376 | |

| Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |

CAS RN |

623564-20-5 | |

| Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

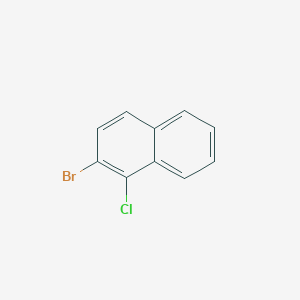

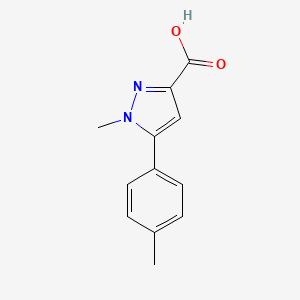

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)